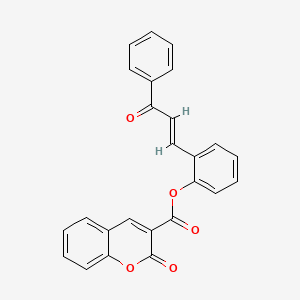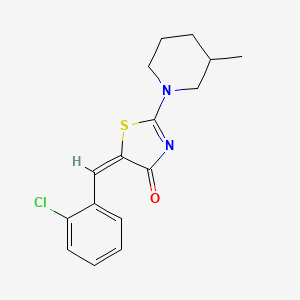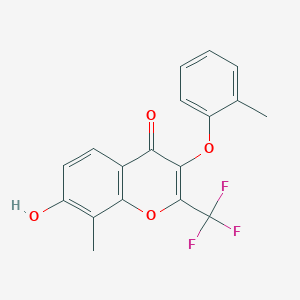![molecular formula C16H13ClN4S B5909947 5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909947.png)
5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. This compound is a member of the triazole family and has a unique structure that makes it a versatile molecule for different purposes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol depends on the specific application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agriculture, it acts as a fungicide by inhibiting the growth of fungal cells. In industry, it acts as a corrosion inhibitor by forming a protective layer on the metal surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol depend on the specific application. In medicine, it has been shown to have low toxicity and good bioavailability. It has also been shown to have minimal side effects. In agriculture, it has been shown to be effective in controlling fungal diseases without harming the environment. In industry, it has been shown to be an effective corrosion inhibitor without causing any adverse effects on the metal surface.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol in lab experiments are its versatility, low toxicity, and good bioavailability. It is also relatively easy to synthesize and purify. The limitations are that it may not be suitable for all applications and may require further modification to improve its efficacy.
Future Directions
There are many future directions for the research of 5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol. In medicine, it could be further studied as a potential anti-cancer agent and anti-inflammatory agent. In agriculture, it could be further studied as a potential herbicide and insecticide. In industry, it could be further studied as a potential polymer additive and dye. Further research could also be conducted to modify the structure of the compound to improve its efficacy and selectivity for specific applications.
Conclusion:
In conclusion, 5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a versatile compound with potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has low toxicity and good bioavailability. Its mechanism of action varies depending on the specific application. Further research could be conducted to improve its efficacy and selectivity for specific applications.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chlorobenzaldehyde, 3-methylbenzylamine, and thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield and purity after purification by recrystallization or column chromatography.
Scientific Research Applications
5-(4-chlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various areas of scientific research. In medicine, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, it has been studied as a fungicide, herbicide, and insecticide. In industry, it has been studied as a corrosion inhibitor, dye, and polymer additive.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4S/c1-11-3-2-4-12(9-11)10-18-21-15(19-20-16(21)22)13-5-7-14(17)8-6-13/h2-10H,1H3,(H,20,22)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNCIEMOHFUHAF-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)

![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)

![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)

![5-(2,5-dimethoxybenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909912.png)
![2,4-dimethoxybenzaldehyde [5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5909914.png)
![5-{[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5909917.png)
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)
![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)

![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)